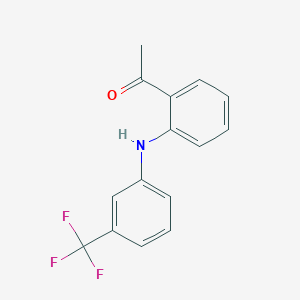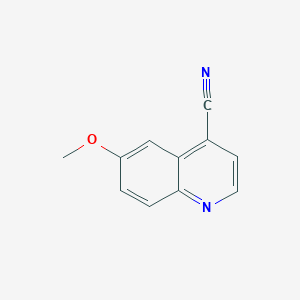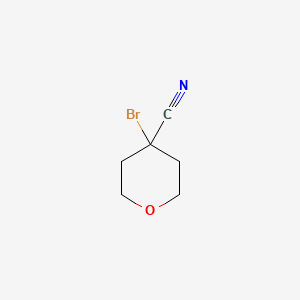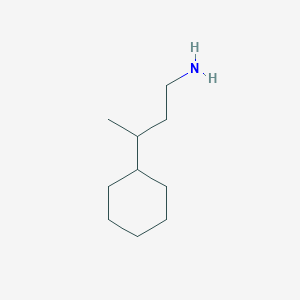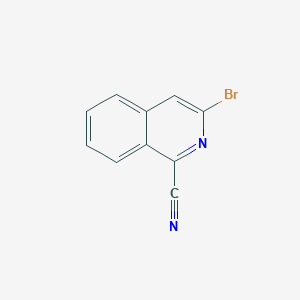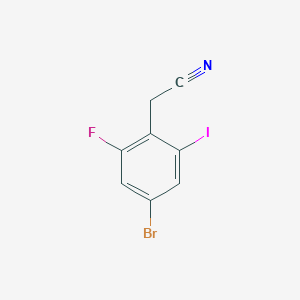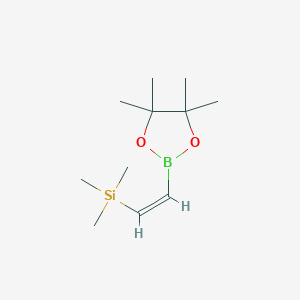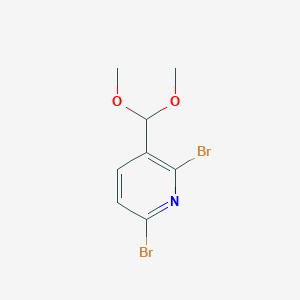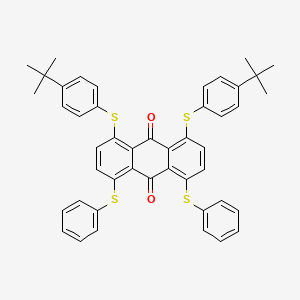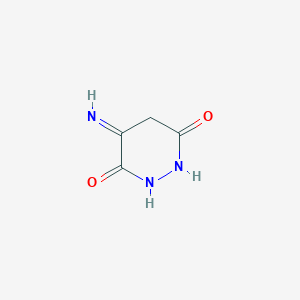
4-Iminotetrahydropyridazine-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iminotetrahydropyridazine-3,6-dione is a heterocyclic compound that features a six-membered ring containing nitrogen atoms and carbonyl groups. This compound is part of the pyridazine family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminotetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-pyridazine-3,6-dione with amines using palladium-catalyzed cross-coupling reactions under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Iminotetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
4-Iminotetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Iminotetrahydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.
Meldrum’s Acid: Another heterocyclic compound with a similar core structure, used in organic synthesis.
Pyrimidine Derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Iminotetrahydropyridazine-3,6-dione is unique due to its specific reactivity and ability to form stable covalent bonds with biological molecules. This makes it particularly valuable in the development of site-selective modification techniques and targeted therapies.
属性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC 名称 |
4-iminodiazinane-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h5H,1H2,(H,6,8)(H,7,9) |
InChI 键 |
OQCPZEWRQLUCPT-UHFFFAOYSA-N |
规范 SMILES |
C1C(=N)C(=O)NNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


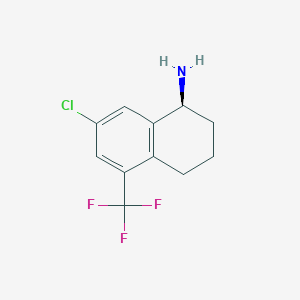
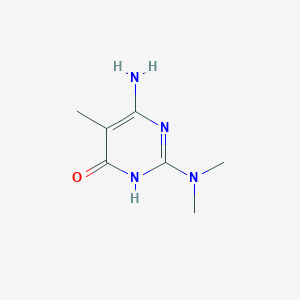
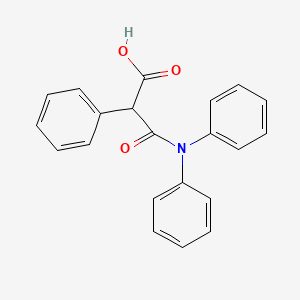
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
